NITD-688 Retains Greater Potency in Delayed Treatment Cellular Assays Compared to JNJ-1802
In cellular assays with delayed treatment initiation, NITD-688 retains greater antiviral potency compared to JNJ-1802, another Phase II NS4B inhibitor [1]. This difference is attributed to NITD-688's ability to disrupt pre-existing NS4B-NS3 complexes, whereas JNJ-1802 acts primarily by preventing complex formation [1].
| Evidence Dimension | Retention of antiviral potency upon delayed treatment |
|---|---|
| Target Compound Data | Qualitative retention of potency (exact fold change not reported in available sources) |
| Comparator Or Baseline | JNJ-1802 (Mosnodenvir) |
| Quantified Difference | Not quantifiable from available sources; qualitatively greater potency retention for NITD-688 |
| Conditions | Cellular assays with delayed treatment; DENV-infected cells |
Why This Matters
This difference supports the selection of NITD-688 for studies where treatment initiation is delayed, reflecting the clinical reality of dengue diagnosis.
- [1] Wang, Y., et al. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688. Proc Natl Acad Sci U S A. 2025;122(12):e2426922122. DOI: 10.1073/pnas.2426922122 View Source
